molecular formula C15H17N5O B3015091 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034302-16-2

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B3015091
CAS No.: 2034302-16-2
M. Wt: 283.335
InChI Key: RNYFYJNDLFEIFO-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a unique combination of a triazole ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: Substitution reactions can take place at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the triazole ring.

    Substitution: Substituted derivatives of the pyridine ring.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical agent.
  • Studied for its potential therapeutic effects.

Industry:

  • Used in the development of new materials.
  • Studied for its potential applications in catalysis.

Comparison with Similar Compounds

  • (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
  • (3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Comparison:

    Structural Differences: The presence of different substituents on the triazole ring.

    Unique Properties: The cyclopropyl group in (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone imparts unique steric and electronic properties.

    Applications: The unique properties of this compound may make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(13-3-1-2-7-16-13)19-8-6-12(9-19)20-10-14(17-18-20)11-4-5-11/h1-3,7,10-12H,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYFYJNDLFEIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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